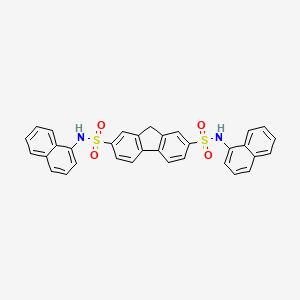![molecular formula C16H13N3O2 B11700342 (Z)-[3-(4-methylphenyl)-2-oxo-5-pyridin-1-ium-1-ylimidazol-4-ylidene]methanolate CAS No. 299440-78-1](/img/structure/B11700342.png)
(Z)-[3-(4-methylphenyl)-2-oxo-5-pyridin-1-ium-1-ylimidazol-4-ylidene]methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE typically involves multi-step organic reactions. The starting materials often include 4-methylbenzaldehyde, pyridine, and imidazole derivatives. The reaction conditions may involve:
Condensation reactions: Combining aldehyde and imidazole derivatives under acidic or basic conditions.
Cyclization reactions: Forming the imidazole ring structure through intramolecular reactions.
Oxidation reactions: Introducing the formyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: PCC, DMSO, KMnO4 (Potassium permanganate)
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution reagents: HNO3 (Nitric acid), Br2 (Bromine)
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Biochemical Probes: Used in studying enzyme mechanisms and interactions.
Drug Development: Potential lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of advanced polymers.
Mechanism of Action
The mechanism by which 5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to specific receptors to modulate biological pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: A simpler aldehyde derivative.
Pyridine: A basic heterocyclic compound.
Imidazole: A fundamental structure in many biologically active molecules.
Uniqueness
5-FORMYL-1-(4-METHYLPHENYL)-4-(1-PYRIDINIUMYL)-1H-IMIDAZOL-2-OLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
299440-78-1 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-formyl-1-(4-methylphenyl)-4-pyridin-1-ium-1-ylimidazol-2-olate |
InChI |
InChI=1S/C16H13N3O2/c1-12-5-7-13(8-6-12)19-14(11-20)15(17-16(19)21)18-9-3-2-4-10-18/h2-11H,1H3 |
InChI Key |
YJQTZMCQCQZVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2[O-])[N+]3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11700266.png)
![4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11700287.png)
![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)
![2-Oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B11700297.png)

![N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700304.png)
![Pentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B11700307.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B11700317.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700321.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B11700324.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11700349.png)
